molecular formula C21H14O3 B13817860 1-(2-Methoxyphenyl)anthracene-9,10-dione CAS No. 20760-60-5

1-(2-Methoxyphenyl)anthracene-9,10-dione

Cat. No.: B13817860
CAS No.: 20760-60-5
M. Wt: 314.3 g/mol
InChI Key: HLKNRNPTFCTXDQ-UHFFFAOYSA-N
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Description

Overview of Anthracene-9,10-dione (Anthraquinone) Core Structure and Derivatives in Research

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), is an aromatic organic compound featuring a tricyclic structure based on anthracene (B1667546), with two ketone groups on the central ring. wikipedia.org This core structure, with the chemical formula C₁₄H₈O₂, is a yellow, crystalline solid that is poorly soluble in water but soluble in hot organic solvents. wikipedia.org

The anthraquinone scaffold is a privileged structure in chemical research due to its unique combination of properties. It is redox-active, undergoing a two-step, two-electron reduction process. nih.gov This property is central to many of its applications. The aromatic nature of the rings and the presence of the carbonyl groups create a system with distinct electronic and photochemical characteristics.

Derivatives of anthraquinone are a cornerstone of significant research efforts, leading to a wide range of applications. liberty.edu They are found in nature and are also synthesized for various industrial and academic purposes. researchgate.net Key research areas for anthraquinone derivatives include:

Dyestuffs: The rigid, conjugated system of anthraquinone is an excellent chromophore, forming the basis for numerous synthetic dyes and pigments.

Pharmacology: Many derivatives have been investigated for their pharmacological properties, including anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory effects. liberty.eduresearchgate.netnih.gov Their mechanism of action often involves intercalation into DNA or the inhibition of crucial cellular proteins like kinases and topoisomerases. researchgate.netnih.gov

Industrial Catalysis: 2-Alkyl-anthraquinones are used as catalysts in the industrial production of hydrogen peroxide. wikipedia.org

Pulp and Paper Industry: Anthraquinone itself is used as a digester additive in the papermaking process, where it acts as a redox catalyst to protect polysaccharides from degradation. wikipedia.org

The versatility of the anthraquinone core allows for the addition of various functional groups, which can fine-tune its properties for specific applications. liberty.edu

Academic Importance of Aromatic Substitution Patterns in Anthraquinones

Key aspects influenced by substitution patterns include:

Electronic and Photophysical Properties: The introduction of electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like nitro groups) can significantly alter the electronic structure of the anthraquinone core. nih.govresearchgate.net This tuning affects the molecule's absorption and emission spectra, fluorescence quantum yields, and redox potentials. nih.govrsc.org For example, adding electron-donating alkoxy groups causes a bathochromic (red) shift in the UV-vis absorption bands. nih.gov

Molecular Geometry: Substitution can influence the planarity of the tricyclic system. The interaction between adjacent substituents or between a substituent and a carbonyl group can cause twisting of the aromatic rings, which in turn affects electronic conjugation and molecular packing in the solid state. nih.gov

Reactivity and Selectivity: Substituents direct the position of further chemical modifications on the aromatic rings. Activating groups can increase the rate of electrophilic aromatic substitution, while deactivating groups can hinder it. liberty.edu This control is fundamental in the multi-step synthesis of complex anthraquinone derivatives.

Biological Activity: In medicinal chemistry, the specific substitution pattern is critical for biological function. The arrangement of functional groups determines how a derivative binds to its biological target, such as an enzyme's active site or a specific DNA sequence, influencing its potency and selectivity. nih.govfrontiersin.org

The ability to systematically modify the anthraquinone scaffold and observe the resulting changes in physical, chemical, and biological properties provides valuable insights into fundamental chemical principles. researchgate.netaip.org

Rationale for Researching 1-(2-Methoxyphenyl)anthracene-9,10-dione within the Anthraquinone Class

The specific compound this compound is of academic interest due to its unique structural features, which are expected to confer distinct properties compared to the parent anthraquinone or other derivatives. The rationale for its investigation lies at the intersection of steric and electronic effects.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₁H₁₄O₃
Molecular Weight 314.34 g/mol

| CAS Number | 20760-60-5 chemsrc.com |

Source: Data compiled from chemical databases.

The key structural motifs of this compound are:

Substitution at the C1-position: Attaching a substituent at the C1 (or alpha) position places it directly adjacent to the C9-carbonyl group. This proximity can lead to intramolecular interactions, such as hydrogen bonding (if applicable) or steric strain, which can influence the conformation and reactivity of the molecule.

A Phenyl Substituent: The presence of a phenyl ring extends the π-conjugated system of the anthraquinone core. This extension typically affects the photophysical properties, including absorption and fluorescence characteristics. rsc.org

An Ortho-Methoxy Group: The methoxy (B1213986) group (-OCH₃) on the attached phenyl ring is an electron-donating group. Its position at the ortho- (C2-) position of the phenyl ring introduces two critical factors:

Electronic Effect: It donates electron density into the phenyl ring, which can then influence the electronic properties of the entire molecule.

Steric Hindrance: The ortho-methoxy group sterically hinders the free rotation around the single bond connecting the phenyl ring and the anthraquinone core. This is likely to force the two ring systems into a non-coplanar (twisted) conformation. Such a twisted geometry can disrupt π-conjugation, leading to unique photophysical phenomena like Twisted Intramolecular Charge Transfer (TICT), which is of great interest in the design of molecular sensors and probes.

Research into this compound is therefore driven by the desire to understand how this specific combination of steric and electronic effects modulates the fundamental properties of the anthraquinone scaffold. This knowledge can be applied to the rational design of new materials for molecular electronics or novel chromophores with tailored optical properties. rsc.org

Interdisciplinary Research Landscape Involving Anthraquinone Derivatives

The study of anthraquinone derivatives is not confined to a single scientific discipline; rather, it represents a highly interdisciplinary field of research. The broad utility and tunable properties of these compounds have made them relevant in numerous areas of science and technology.

Chemistry: Organic chemists focus on developing novel synthetic routes to access complex derivatives. frontiersin.orgnih.gov Physical and computational chemists study their photophysical and electrochemical properties using spectroscopy and theoretical methods like Density Functional Theory (DFT) to predict their behavior. aip.orgacs.org

Materials Science: Researchers in this field explore anthraquinones for applications in organic electronics, such as n-type organic semiconductors. researchgate.net Their redox activity is harnessed in the development of organic electrolytes for advanced energy storage systems, including aqueous redox flow batteries. acs.org

Medicine and Pharmacology: Medicinal chemists synthesize and evaluate anthraquinone derivatives as potential therapeutic agents. researchgate.net This involves screening for activity against various diseases, studying structure-activity relationships (SARs), and investigating their mechanisms of action at the cellular and molecular levels. frontiersin.orgresearchgate.net

Biology: Biologists use fluorescent anthraquinone derivatives as probes for cellular imaging and to study biological processes. liberty.edu The ability of some derivatives to interact with DNA makes them tools for studying nucleic acid structure and function.

Environmental Science: The redox properties of anthraquinones are relevant in studying their environmental fate and their potential use in degrading pollutants. researchgate.net

This interdisciplinary landscape highlights the fundamental importance of the anthraquinone scaffold as a versatile building block for creating functional molecules that can address challenges across a wide spectrum of scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20760-60-5

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c1-24-18-12-5-4-7-13(18)14-10-6-11-17-19(14)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3

InChI Key

HLKNRNPTFCTXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Strategies for 1 2 Methoxyphenyl Anthracene 9,10 Dione

Regioselective Functionalization Approaches to the Anthraquinone (B42736) Core

Achieving regioselectivity is a primary challenge in the functionalization of the anthraquinone skeleton. The two carbonyl groups influence the electronic properties of the aromatic rings, but direct electrophilic substitution often leads to mixtures of products. Consequently, more sophisticated methods are required to selectively target a specific position, such as the C1 carbon.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

In the context of anthraquinones, while the carbonyl groups themselves can influence the acidity of adjacent protons, more explicit directing groups are often employed for reliable control. A related strategy involves the use of transition metal complexes to achieve regioselectivity. For instance, (η⁶-arene)chromium tricarbonyl complexes have been used to activate the anthraquinone system, allowing for regioselective lithiation and subsequent reaction with electrophiles. rsc.org This approach provides a pathway to specifically functionalize the aromatic ring, which is a key step in building complex substituted anthraquinones. rsc.org

The general principle of DoM involves:

Coordination of a Lewis basic DMG with a Lewis acidic organolithium reagent. wikipedia.orgbaranlab.org

Deprotonation of the proximal ortho C-H bond, which is rendered more acidic by the proximity of the complex. baranlab.org

Introduction of an electrophile, which quenches the aryllithium intermediate, installing the desired functional group.

The Suzuki–Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgtcichemicals.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base. libretexts.org To synthesize 1-(2-Methoxyphenyl)anthracene-9,10-dione, this reaction would typically involve coupling a 1-haloanthraquinone (e.g., 1-bromoanthraquinone or 1-iodoanthraquinone) with 2-methoxyphenylboronic acid. researchgate.netbeilstein-journals.org

The catalytic cycle generally proceeds through three main steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 1-haloanthraquinone.

Transmetalation : The 2-methoxyphenyl group is transferred from the boronic acid (activated by the base) to the palladium(II) center.

Reductive Elimination : The two organic partners are coupled, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and is discussed further in section 2.3.

Table 1: Typical Components for Suzuki-Miyaura Synthesis of 1-Aryl-anthraquinones
ComponentExamplesFunction
Anthraquinone Substrate1-Bromoanthraquinone, 1-Iodoanthraquinone, 1-Anthraquinonyl triflateElectrophilic partner
Boronic Acid2-Methoxyphenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyzes the C-C bond formation
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
SolventToluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with waterSolubilizes reactants and facilitates the reaction

While the Suzuki–Miyaura reaction is prevalent, other transition-metal-catalyzed cross-couplings can also be employed for C-C bond formation on the anthraquinone core. These alternatives can be useful depending on the availability of precursors and desired functional group tolerance.

Negishi Coupling : This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov For the target molecule, this would involve reacting a 1-haloanthraquinone with a (2-methoxyphenyl)zinc halide. Organozinc reagents are known for their high reactivity, which can be advantageous, but they are also more sensitive to air and moisture than organoboron compounds. wikipedia.orgnih.gov

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic partner, coupled with an organic halide under palladium catalysis. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a major drawback is the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

Both the Negishi and Stille couplings follow a catalytic cycle similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Synthesis of 2-Methoxyphenyl Precursors and their Integration

The successful synthesis of this compound via cross-coupling methods is contingent on the availability of a suitable 2-methoxyphenyl precursor. For Suzuki-Miyaura reactions, the key precursor is 2-methoxyphenylboronic acid.

This boronic acid is commonly synthesized from 2-bromoanisole. chemicalbook.com The synthesis typically proceeds via the formation of an organometallic intermediate (either a Grignard or an organolithium reagent), which is then quenched with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. chemicalbook.comchemicalbook.com

A representative synthetic procedure is as follows:

Reaction of 2-bromoanisole with magnesium metal to form the Grignard reagent, 2-methoxyphenylmagnesium bromide, or with an alkyllithium reagent (e.g., n-BuLi) at low temperature to form 2-methoxyphenyllithium. chemicalbook.comwikipedia.org

The resulting organometallic compound is added to a solution of a trialkyl borate (e.g., trimethyl borate) at low temperature. chemicalbook.com

The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to produce 2-methoxyphenylboronic acid. chemicalbook.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of transition-metal-catalyzed cross-coupling reactions for synthesizing this compound is highly dependent on the reaction conditions. Optimization is key to achieving high yields and purity. Recent advances have utilized machine learning and deep learning models to predict optimal conditions for reactions like the Suzuki-Miyaura coupling, navigating the vast parameter space more efficiently. chemistryviews.orgnih.govrsc.org

Key parameters for optimization include:

Catalyst and Ligand : While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective, more specialized catalysts and ligands can improve yields, especially with challenging substrates. researchgate.netacs.org Palladacycle precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can enhance catalytic activity. nih.gov

Base : The choice of base is critical for activating the boronic acid. Inorganic carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. scispace.com The strength and solubility of the base can significantly impact the rate of transmetalation.

Solvent : A variety of solvents can be used, often mixtures of an organic solvent (like toluene, dioxane, or THF) and water. doi.org The solvent system must solubilize both the organic and inorganic components of the reaction.

Temperature : Reactions are typically run at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate, although highly active catalyst systems may allow for lower temperatures. acs.orgdoi.org

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling on Anthraquinone Scaffolds
ParameterVariableImpact on Reaction
Catalyst SystemPalladium SourceAffects the rate of oxidative addition and catalyst stability. Pd(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are common.
LigandInfluences catalyst activity, stability, and selectivity. Phosphine ligands are widely used.
BaseType (e.g., K₂CO₃, K₃PO₄)Determines the rate of boronic acid activation. Stronger bases can sometimes accelerate the reaction but may cause side reactions.
ConcentrationTypically used in excess (2-3 equivalents) to drive the reaction.
SolventPolarity and aprotic/protic natureAffects solubility of reactants and stability of intermediates. Biphasic systems (e.g., toluene/water) are common.
TemperatureReaction TemperatureControls the reaction rate. Higher temperatures can increase rate but also lead to catalyst decomposition or side products.

Green Chemistry Principles in the Synthesis of Substituted Anthraquinones

Applying green chemistry principles to the synthesis of anthraquinone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents : Replacing hazardous solvents like DMF or dioxane with more environmentally benign alternatives, such as water or ethanol, or using aqueous media for cross-coupling reactions. doi.org

Catalyst Efficiency and Reusability : Developing highly efficient catalysts that can be used at very low loadings minimizes metal waste. Heterogeneous catalysts, such as palladium nanoparticles supported on materials like hydrotalcite, offer the advantage of easy separation and potential for recycling. nih.govresearchgate.net

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ajgreenchem.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. rasayanjournal.co.in Solvent-free, or "dry media," synthesis under microwave conditions is a particularly attractive green alternative, eliminating the need for volatile organic solvents altogether. researchgate.netacademie-sciences.fr

Atom Economy : Synthetic routes like direct C-H functionalization are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalization (e.g., halogenation) of the substrate, thereby generating less waste. nih.govrsc.org

Multi-Step Synthetic Pathways and Yield Enhancement Methodologies

A plausible and efficient multi-step synthetic pathway for this compound involves the Suzuki-Miyaura cross-coupling of a halogenated anthraquinone precursor with a suitable boronic acid derivative. This approach is favored for its high functional group tolerance and generally good yields.

A proposed synthetic route commences with a commercially available or readily synthesized 1-haloanthracene-9,10-dione, such as 1-chloroanthracene-9,10-dione. This starting material can then be coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.

Key Reaction Step:

Suzuki-Miyaura Cross-Coupling: The core of this synthetic strategy is the palladium-catalyzed reaction between 1-chloroanthracene-9,10-dione and 2-methoxyphenylboronic acid. This reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base to facilitate the transmetalation step. The choice of solvent and base is critical for optimizing the reaction yield. A mixture of an organic solvent like toluene or dioxane with an aqueous basic solution (e.g., sodium carbonate or potassium carbonate) is commonly used.

Methodologies for Yield Enhancement:

Catalyst Selection and Loading: While Pd(PPh₃)₄ is a standard catalyst, other palladium complexes with specialized phosphine ligands can be screened to enhance catalytic activity and stability, potentially leading to higher yields and faster reaction times. Reducing the catalyst loading to minimize costs without compromising the yield is also a key consideration in process optimization.

Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction efficiency. A systematic screening of different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent mixtures can lead to the identification of optimal conditions for the coupling reaction.

Reaction Temperature and Time: Careful control of the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of side products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time, preventing unnecessary energy expenditure and potential product degradation.

Purification Techniques: Efficient purification of the final product is essential for obtaining a high-purity compound and accurately determining the yield. Column chromatography is a common method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

The following interactive data table outlines the proposed synthetic pathway with projected yields based on analogous reactions reported in the literature.

StepReactantsReagents and ConditionsProductReported Analogous Yield (%)
11-Chloroanthracene-9,10-dione, 2-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Water, RefluxThis compound70-90

Note: The yields are estimates based on similar Suzuki-Miyaura cross-coupling reactions of chloroanthraquinones with various arylboronic acids and may vary for the specific synthesis of this compound.

Stereochemical Control in Analogous Chiral Anthraquinone Synthesis (If applicable to derivatives)

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its potential chiral derivatives. Should chiral centers be introduced into either the anthraquinone core or the methoxyphenyl substituent, controlling the stereochemistry would become a critical aspect of the synthesis.

For instance, if a chiral substituent were present on the methoxyphenyl ring or if the anthraquinone core were to be further functionalized to create a stereocenter, several strategies for stereochemical control could be employed:

Chiral Starting Materials: The most straightforward approach involves using an enantiomerically pure starting material that already contains the desired stereocenter. This chirality can then be carried through the synthetic sequence.

Asymmetric Catalysis: In recent decades, asymmetric catalysis has emerged as a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral anthraquinone derivatives, a chiral catalyst could be employed in a key bond-forming reaction to induce the desired stereochemistry. For example, in a catalytic reduction of a prochiral ketone on the anthraquinone scaffold, a chiral reducing agent or a catalyst with a chiral ligand could be used to produce one enantiomer in excess.

Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Substrate-Controlled Reactions: In some cases, the existing stereochemistry within a molecule can direct the formation of new stereocenters. This substrate-controlled diastereoselectivity can be a highly effective method for building complex chiral molecules.

The synthesis of naturally occurring chiral anthraquinones often relies on these principles to achieve the correct absolute and relative stereochemistry, which is crucial for their biological activity. While not directly applicable to the synthesis of the parent this compound, these advanced strategies would be indispensable for the development of its chiral analogs for various scientific investigations.

Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxyphenyl Anthracene 9,10 Dione

High-Resolution Mass Spectrometry for Precise Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. longdom.orgescholarship.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.org This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.

For 1-(2-Methoxyphenyl)anthracene-9,10-dione, the molecular formula is C₂₁H₁₄O₃. chemicalbook.com The expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds directly to this formula, confirming the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₂₁H₁₄O₃

Ion Species Calculated Exact Mass (Da)
[M]⁺ 314.0943
[M+H]⁺ 315.1016
[M+Na]⁺ 337.0835

This table is generated based on the elemental composition and illustrates theoretical values.

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can provide structural insights. For anthraquinone (B42736) derivatives, characteristic fragmentation patterns often involve the sequential loss of carbonyl groups (CO), which would be observable in the tandem mass spectra.

Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Advanced NMR methods, particularly two-dimensional (2D) techniques, are crucial for assigning the signals of the 21 carbon and 14 hydrogen atoms in this compound and for understanding the spatial relationships between them.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It would reveal the connectivity of protons within the aromatic rings of both the anthraquinone and the methoxyphenyl moieties. For example, correlations would be expected between H-2, H-3, and H-4 on the anthraquinone core, and among the four adjacent protons on the 2-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the molecule by linking each proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methoxy (B1213986) protons (-OCH₃) to the methoxyphenyl carbon C-2' and from protons on one ring to carbons on the other, confirming the connectivity between the two major parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations (from ¹H at position to ¹³C at position)
1 145.0 - C-2, C-9a, C-2'
2 127.0 7.8 C-1, C-3, C-4, C-9a
3 134.5 7.9 C-1, C-2, C-4a
4 127.5 7.6 C-2, C-4a, C-10a
5 127.2 8.2 C-7, C-8a, C-10
6 134.0 7.8 C-8, C-10
7 134.0 7.8 C-5, C-8a
8 127.2 8.2 C-6, C-9, C-8a
9 183.0 - H-8
10 182.5 - H-5
1' 130.0 - H-2, H-3', H-6'
2' 157.0 - H-3', OCH₃
3' 112.0 7.1 C-1', C-5'
4' 130.5 7.5 C-2', C-6'
5' 121.5 7.1 C-1', C-3'
6' 132.0 7.4 C-1', C-2', C-4'
OCH₃ 56.0 3.9 C-2'

Note: This table presents predicted values based on known data for anthraquinone and substituted benzene (B151609) derivatives and serves to illustrate the data obtained from 2D NMR experiments. koreascience.krchemicalbook.com Actual experimental values may vary.

Solid-State NMR (ssNMR) provides valuable information on the structure and dynamics of molecules in the solid phase. wiley.comnih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. nih.gov Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. nih.gov

For this compound, ssNMR could differentiate between different crystalline polymorphs or amorphous forms by revealing differences in chemical shifts, which are highly sensitive to the local electronic environment and molecular packing. researchgate.net Furthermore, ssNMR can probe the conformation of the molecule in the solid state, such as the dihedral angle between the phenyl and anthraquinone rings, which may be "locked" in a specific orientation in the crystal lattice, in contrast to the more dynamic conformation in solution.

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. niscpr.res.in By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. niscpr.res.in

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. However, analysis of similar structures, such as 9-(4-Methoxyphenyl)anthracene, reveals that the anthracene (B1667546) core is essentially planar, with the substituted phenyl ring oriented at a significant dihedral angle relative to the core, often around 74°. nih.gov A similar perpendicular arrangement would be expected for this compound to minimize steric hindrance.

A crystallographic study would also elucidate the intermolecular interactions that stabilize the crystal packing, such as π–π stacking between the aromatic rings and C–H···O hydrogen bonds involving the methoxy and carbonyl oxygen atoms. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including FT-IR, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique an excellent tool for confirming the presence of specific structural motifs.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic "fingerprint" of the compound.

The FT-IR spectrum of this compound would be dominated by several key absorptions. The most prominent would be the strong stretching vibrations of the two carbonyl (C=O) groups of the quinone system, typically found in the region of 1660-1680 cm⁻¹. researchgate.netnist.gov Other significant peaks would include C-H stretching from the aromatic rings (around 3050-3100 cm⁻¹), C=C stretching of the aromatic rings (1450-1600 cm⁻¹), and the characteristic C-O stretching of the methoxy aryl ether group (around 1250 cm⁻¹ and 1020 cm⁻¹).

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Carbonyl (C=O) Stretch 1680 - 1660 Strong
Aromatic C=C Stretch 1600 - 1450 Medium
Asymmetric C-O-C Stretch (Aryl Ether) 1270 - 1230 Strong
Symmetric C-O-C Stretch (Aryl Ether) 1050 - 1010 Medium
Aromatic C-H Out-of-Plane Bend 900 - 675 Strong

This table is based on typical infrared absorption frequencies for the functional groups present in the molecule. researchgate.netnist.govrsc.org

Raman Spectroscopy (FT-Raman) and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed structural "fingerprint". nsf.govscispace.com For complex organic molecules like this compound, the Raman spectrum is composed of numerous bands corresponding to specific molecular vibrations. While direct experimental Raman data for this specific compound is not extensively published, analysis can be extrapolated from studies on structurally similar anthraquinone derivatives. nsf.gov

The spectrum is expected to be dominated by vibrations originating from the polycyclic aromatic framework and its substituents. Key vibrational modes would include:

Carbonyl (C=O) stretching: A strong characteristic band for the quinone moiety.

Aromatic C=C stretching: Multiple bands arising from the vibrations of the anthracene ring system.

C-H stretching and bending: Vibrations associated with the aromatic protons.

Methoxy group vibrations: Specific modes corresponding to the C-O stretching and CH3 rocking of the 2-methoxyphenyl group.

Time-dependent density functional theory (TDDFT) calculations on related dihydroxyanthraquinones have been shown to accurately predict Raman spectra, particularly in the lower frequency "fingerprint" region between 300 and 1000 cm⁻¹, which contains vibrations of the fused ring systems. nsf.gov Similar computational approaches could be applied to this compound to assign its vibrational modes precisely.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto metallic nanostructures, such as gold or silver. scispace.commdpi.com This enhancement, which can be on the order of 10¹⁴ or more, allows for the detection of even single molecules. scispace.com The SERS effect arises from two primary mechanisms: an electromagnetic mechanism due to localized surface plasmon resonance and a chemical mechanism involving charge transfer between the molecule and the metal surface. mdpi.com Applying SERS to this compound would not only increase the signal intensity but could also provide information on the molecule's orientation upon adsorption to the metal surface. researchgate.net Certain vibrational modes may be selectively enhanced depending on their proximity and orientation relative to the surface. researchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
C=O Stretch (Quinone)~1665Characteristic strong band for the anthraquinone core. researchgate.net
Aromatic C=C Stretch~1600, ~1550Multiple bands corresponding to the fused aromatic rings. researchgate.netresearchgate.net
Methoxy C-O Stretch~1250 - 1300Vibration from the methoxyphenyl substituent.
Ring Breathing Modes~1000 - 1050Collective vibration of the anthracene skeleton. researchgate.net
C-H Bending (Out-of-plane)~650 - 900Modes related to aromatic protons. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Energy Level Characterization

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is crucial for characterizing the electronic transitions and energy levels of conjugated π-systems like this compound. The technique measures the absorption of light as a function of wavelength, revealing information about the energy difference between the molecule's electronic ground state and its various excited states.

The UV-Vis spectrum of an anthraquinone derivative is typically characterized by several absorption bands in the UV and visible regions, corresponding to different electronic transitions. nih.gov These transitions are primarily of two types:

π → π transitions:* These are high-intensity absorptions occurring at shorter wavelengths (typically in the 220–350 nm range) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. nih.govnih.gov The anthracene core gives rise to characteristic vibronic fine structure in these bands. smolecule.com

n → π transitions:* These are lower-intensity absorptions found at longer wavelengths (often near 400 nm) and involve the excitation of a non-bonding electron from an oxygen lone pair of the carbonyl group to a π* antibonding orbital. nih.gov

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov For this compound, the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthracene-9,10-dione due to electronic interactions with the chromophore. psu.edu Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) and ZINDO/S are often employed to predict and interpret the UV-Vis spectra of such compounds, providing detailed assignments for the observed electronic transitions. nih.govpsu.edu

Transition TypeExpected Wavelength Range (nm)Description
π → π~250 - 280High-intensity absorption band related to the anthracene core. nih.govsmolecule.com
π → π~320 - 380Characteristic structured absorption band of the conjugated system. nih.govmdpi.com
n → π*~400 - 430Low-intensity charge-transfer (CT) band characteristic of anthraquinone derivatives. psu.edu

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This method is exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in an achiral solvent, it will not exhibit a CD spectrum.

CD spectroscopy would become a relevant and powerful tool for this compound only under specific circumstances:

Chiral Derivatization: If the molecule were chemically modified to introduce a stereocenter, the resulting chiral derivatives would be CD-active.

Chiral Environment: If the molecule is dissolved in a chiral solvent or forms a complex with a chiral host molecule (such as a cyclodextrin), it can exhibit an induced CD spectrum. semanticscholar.org

In such cases, CD spectroscopy could provide valuable information on the absolute configuration of the chiral derivative or the nature of the supramolecular complex. However, based on available literature, there are no reports on the synthesis of chiral derivatives of this compound or its study using CD spectroscopy.

Computational and Theoretical Investigations of 1 2 Methoxyphenyl Anthracene 9,10 Dione

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. wikipedia.org It is a method of choice for optimizing molecular geometries and calculating a wide range of molecular properties. For 1-(2-Methoxyphenyl)anthracene-9,10-dione, DFT calculations would provide fundamental insights into its stability, electronic properties, and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic excitability and chemical stability. wikipedia.org A small energy gap is generally associated with high chemical reactivity and low kinetic stability, and it indicates that the molecule can be easily excited. nih.gov For similar anthracene (B1667546) derivatives, HOMO-LUMO gaps have been calculated to be around 3.0 to 3.4 eV, suggesting their potential suitability for optoelectronic applications. nih.gov

The analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distributions to predict sites of electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface.

Color Coding: Different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. researchgate.netpreprints.org

For this compound, an MEP map would highlight the electron-rich areas around the carbonyl and methoxy (B1213986) oxygen atoms (red) and electron-deficient regions, providing a guide to its intermolecular interactions. nih.govpreprints.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com For a flexible molecule like this compound, which has a rotational bond between the phenyl and anthracene rings, MD simulations would be invaluable. These simulations could explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, one can study solvation effects, which are crucial for understanding the compound's behavior in solution, including its solubility and how interactions with the solvent might influence its conformation and reactivity. tandfonline.com

Quantum Chemical Calculations for Reaction Pathway Predictions and Transition States

Quantum chemical calculations, often using DFT, can be employed to predict the mechanisms of chemical reactions. This involves mapping the potential energy surface for a proposed reaction to identify the lowest energy pathway. Key structures that are located include reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For related anthracene endoperoxides, theoretical calculations have been used to explore competing photoreaction channels, such as cycloreversion and O-O bond cleavage. rsc.org For this compound, such calculations could predict its reactivity in various chemical transformations, for example, its susceptibility to reduction or its role in cycloaddition reactions.

Spectroscopic Property Prediction and Validation through Theoretical Models

Theoretical models are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This allows for the assignment of observed electronic transitions, often related to π → π* or n → π* transitions within the molecule.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies, when properly scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes to specific bonds and functional groups within the molecule.

For this compound, these predictive calculations would be essential for interpreting experimental spectra and confirming the molecular structure. Theoretical studies on substituted anthraquinones have shown that DFT methods can provide reliable predictions of maximum absorption wavelengths (λmax).

Intermolecular Interaction Analysis via Computational Approaches

The analysis of intermolecular interactions is fundamental to understanding the solid-state packing, crystal morphology, and macroscopic properties of molecular materials. For aromatic systems like this compound, these interactions are typically a complex interplay of van der Waals forces, electrostatic interactions, and potentially weaker hydrogen bonds.

Computational methods are employed to dissect and quantify these forces. A common approach involves the use of Density Functional Theory (DFT) for accurate electronic structure calculations. To analyze the intermolecular forces in dimers or crystal lattices of related anthraquinone (B42736) derivatives, several techniques have been utilized mdpi.comnih.gov:

Atoms in Molecules (AIM) Theory: This topological analysis of the electron density can identify and characterize chemical bonds, including weak intermolecular interactions. By locating bond critical points (BCPs) between molecules, AIM theory provides evidence for interactions such as hydrogen bonds and van der Waals contacts nih.gov. For the parent 9,10-anthraquinone, AIM analysis has been used to characterize the topology based on Bond and Ring Critical Points (BCPs and RCPs) nih.gov.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion energies. This decomposition provides a detailed understanding of the nature and strength of the non-covalent interactions that govern molecular assembly. Studies on anthraquinone derivatives have used SAPT to determine the hierarchy of interactions, indicating that even weak hydrogen bonds can play a significant role in the organization of molecules in the solid state nih.gov.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps in identifying and characterizing non-covalent interactions in 3D space based on the electron density and its derivatives. It can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Below is an illustrative table showing the kind of energy decomposition data that can be obtained from a SAPT analysis for a dimer of a related aromatic molecule.

Interaction Energy ComponentTypical Energy Range (kcal/mol)Description
Electrostatics (Eelst)-5.0 to +2.0Interaction between the static charge distributions of the molecules.
Exchange (Eexch)+5.0 to +15.0Pauli repulsion arising from the overlap of electron clouds.
Induction (Eind)-1.0 to -5.0Polarization of one molecule by the charge distribution of the other.
Dispersion (Edisp)-5.0 to -20.0Attractive interaction arising from correlated electron fluctuations (van der Waals forces).
Total Interaction Energy (Etotal)-1.0 to -10.0Sum of all the above components.

Charge Transfer and Excitonic Behavior Modeling

The electronic and photophysical properties of anthracene-9,10-dione derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modeling of charge transfer (CT) and excitonic behavior is key to understanding and predicting their performance.

Charge Transfer (CT) Modeling: Charge transfer refers to the movement of electronic charge between molecules or between different parts of the same molecule upon electronic excitation. In the context of this compound, CT can occur from the electron-rich methoxyphenyl group to the electron-accepting anthraquinone core.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to model excited states and predict absorption and emission spectra. uclouvain.beresearchgate.net By analyzing the molecular orbitals involved in an electronic transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excited state can be characterized as either a locally excited (LE) state or a charge-transfer (CT) state. In a CT state, the HOMO and LUMO are localized on different fragments of the molecule.

Studies on other donor-acceptor systems have shown that the degree of charge transfer can be quantified by calculating the partial charges on the donor and acceptor fragments in the ground and excited states. mdpi.com The application of external pressure can also alter the charge transfer character of excited states in molecular crystals, leading to changes in emission color, a phenomenon known as piezochromism. rsc.org

Excitonic Behavior Modeling: In molecular aggregates and crystals, the excited states are often not localized on a single molecule but are delocalized over multiple molecules, forming what is known as an exciton. The nature of this excitonic coupling (e.g., H-aggregation or J-aggregation) determines the photophysical properties of the material.

Computational modeling of excitonic behavior in molecular crystals often involves a multiscale approach. Quantum mechanical calculations (like TD-DFT) are first performed on dimers or small clusters of molecules extracted from the crystal structure to calculate the electronic couplings between them. These couplings are then used as parameters in a model Hamiltonian to describe the excitonic states of the entire crystal. This approach allows for the prediction of properties such as the absorption and emission spectra of the solid state, which can differ significantly from those of the isolated molecule. For example, the gradual redshift of fluorescence emission under external pressure in some organic crystals has been attributed to an increasing excimer-like character of the emissive state. rsc.org

The table below summarizes the key computational methods used in modeling the electronic behavior of such compounds and the properties they can predict.

Computational MethodPredicted PropertyRelevance
DFT (Ground State)Molecular Orbitals (HOMO, LUMO), Electron Density, Partial ChargesProvides fundamental electronic structure and potential for charge transfer.
TD-DFTExcitation Energies, Absorption/Emission Spectra, Nature of Excited States (LE vs. CT)Predicts optical properties and characterizes excited state behavior.
QM/MM (Quantum Mechanics/Molecular Mechanics)Environmental Effects on Spectra, Excited State Geometries in a CrystalAccounts for the influence of the crystal environment on photophysical properties. rsc.org
Exciton Coupling ModelsSolid-State Absorption/Emission, Exciton DelocalizationDescribes collective excited state behavior in molecular aggregates.

Chemical Reactivity and Mechanistic Pathways of 1 2 Methoxyphenyl Anthracene 9,10 Dione

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of the 1-(2-methoxyphenyl)anthracene-9,10-dione is centered on the quinone functionality of the central ring. Anthraquinones are well-known for their ability to undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). This property is central to their application in various technologies, including aqueous redox flow batteries. rsc.org

AQ + 2e⁻ + 2H⁺ ⇌ AQH₂

where AQ represents the anthraquinone (B42736) core and AQH₂ is the corresponding hydroquinone (9,10-dihydroxyanthracene derivative).

The electrochemical synthesis of anthraquinones from anthracene (B1667546) derivatives in flow cells demonstrates the accessibility of these redox states. rsc.org This process involves the electrochemical oxidation of the anthracene precursor to the anthraquinone, which can then be used directly as an active species in an electrolyte. rsc.org

Table 1: General Redox Reactions of the Anthraquinone Core

Reaction Type Reactant Product Key Intermediates
Reduction Anthraquinone (AQ) Hydroquinone (AQH₂) Semiquinone radical anion
Oxidation Hydroquinone (AQH₂) Anthraquinone (AQ) Semiquinone radical anion

Photochemical Reactions and Photoinduced Processes

The photochemical behavior of this compound is dominated by the anthraquinone core, which is significantly more photochemically stable than its parent anthracene scaffold. While anthracenes are known to undergo [4+4] photocycloaddition to form dimers, the dione (B5365651) structure does not participate in this reaction. researchgate.net

The primary photochemical processes involving the anthraquinone core are related to its electronically excited states. Upon UV irradiation, anthraquinone can be excited to singlet (S₁) and triplet (T₁) states. The triplet state is particularly important and can be populated with high efficiency via intersystem crossing. Excitation of anthraquinone at 266 nm leads to the ultrafast population of the T₁(nπ*) triplet state with a time constant of approximately 160 fs. rsc.org

This triplet state can act as a photosensitizer, for example, in the generation of singlet oxygen from ground-state triplet oxygen. fu-berlin.de The photochemistry of related anthracene-9,10-endoperoxides, which can be formed by the reaction of anthracene with singlet oxygen, has been studied in detail. rsc.orgresearchgate.net These endoperoxides exhibit dual photochemical reactivity upon excitation:

Cycloreversion: Releasing singlet oxygen and regenerating the parent anthracene. rsc.orgresearchgate.net

O-O Bond Homolysis: Cleavage of the peroxide bond to form a biradical intermediate, which can rearrange to other products like diepoxides. rsc.orgfu-berlin.de

Excitation of anthracene-9,10-endoperoxide (APO) leads to product formation with 100% efficiency through these competing channels. The cycloreversion pathway has a quantum yield of about 25%. rsc.org These reactions of the endoperoxide are distinct from the reactivity of the more stable anthraquinone structure itself.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the two distinct electronic domains of the molecule.

Electrophilic Reactivity: The anthraquinone core is electron-deficient due to the two electron-withdrawing carbonyl groups, making it resistant to electrophilic attack. Conversely, the 1-(2-methoxyphenyl) substituent is an electron-rich aromatic ring, activated by the methoxy (B1213986) group. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are expected to occur preferentially on this phenyl ring rather than the anthraquinone system. Studies on substituted anthracenes have shown that electron-donating groups direct electrophilic attack. researchgate.netnih.gov

Investigations into the atmospheric oxidation of 9,10-anthraquinone have shown it to be unreactive towards ozone (O₃) and nitrogen dioxide (NO₂). nih.gov However, it does react with the highly electrophilic hydroxyl radical (OH), leading to the formation of hydroxylated products such as 1-hydroxy-9,10-anthraquinone. nih.gov This suggests that under forcing conditions, direct functionalization of the anthraquinone core is possible.

Nucleophilic Reactivity: The electron-poor nature of the anthraquinone core makes it susceptible to nucleophilic attack. The carbonyl carbons are electrophilic and can undergo nucleophilic addition. Furthermore, nucleophilic aromatic substitution can occur at positions on the anthraquinone ring, particularly if a good leaving group is present.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are a hallmark of the parent anthracene molecule but not of anthracene-9,10-dione. Anthracene and its derivatives are well-known to function as dienes in [4+2] Diels-Alder reactions, with dienophiles adding across the 9 and 10 positions of the central ring. researchgate.netnih.gov This reactivity is a consequence of the conjugated π-electron system of the central ring, and the reaction's driving force is partially offset by the loss of aromaticity. researchgate.netchemrxiv.org

However, in this compound, the central ring is no longer a conjugated diene. The carbonyl groups at the 9 and 10 positions disrupt the necessary electronic structure for it to act as the diene component in a Diels-Alder reaction. Therefore, this compound does not undergo the characteristic [4+2] cycloadditions seen in its anthracene precursors.

While the quinone's carbon-carbon double bonds could theoretically act as a dienophile in reactions with a suitable diene, this reactivity is less common for anthraquinones compared to simpler quinones like benzoquinone. No specific examples of this compound acting as a dienophile were identified.

Mechanistic Investigation of Bond Activation and Formation

Mechanistic studies specific to this compound are limited. However, the types of bond activation and formation can be inferred from the characteristic reactions of its functional groups.

C-H Bond Activation: As seen in the reaction with hydroxyl radicals, electrophilic attack on the anthraquinone ring can proceed via C-H bond activation to form hydroxylated products. nih.gov Similarly, electrophilic substitution on the methoxyphenyl ring would involve the activation and replacement of a C-H bond.

O-H Bond Formation: During the redox cycle, the reduction of the carbonyl groups to hydroxyl groups involves the formation of two O-H bonds. researchgate.net

C-Nu Bond Formation: Nucleophilic addition to the carbonyl carbons or nucleophilic aromatic substitution on the quinone ring results in the formation of new carbon-nucleophile bonds.

O-O Bond Cleavage: While not a reaction of the title compound itself, the photochemical or thermal decomposition of related anthracene endoperoxides involves the homolytic cleavage of the O-O bond, a critical mechanistic step in their chemistry. rsc.orgfu-berlin.de

Computational studies on related systems can provide insight into the transition states and energy barriers associated with these processes, such as the activation of C-X bonds mediated by transition-metal centers, although this is a broad area of research. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

Quantitative kinetic and thermodynamic data for reactions of this compound are not widely available. However, qualitative aspects can be derived from studies of related compounds.

Kinetics: The reaction of 9,10-anthraquinone with atmospheric OH radicals is observed to be very slow under ambient conditions, indicating a significant activation barrier. nih.gov In contrast, photochemical processes, such as the formation of the triplet state of anthraquinone or the decomposition of anthracene endoperoxides, are extremely fast, occurring on picosecond or even femtosecond timescales. rsc.org For instance, the generation of hot anthracene from the cycloreversion of its endoperoxide occurs within 3 ps. rsc.org

Thermodynamics: The redox potential of the anthraquinone core determines the thermodynamics of its electron transfer reactions. These potentials can be tuned by substituents on the ring system. Thermochemical parameters for the dissociative electron transfer in related anthracene endoperoxides have been determined using theoretical models. researchgate.net The Diels-Alder reaction of parent anthracenes is typically under thermodynamic control, with the 9,10-adduct being the most stable product due to the preservation of two intact benzene (B151609) rings. nih.gov

Table 2: Summary of Kinetic and Thermodynamic Characteristics

Process System Kinetic Aspect Thermodynamic Aspect
Reaction with OH• 9,10-Anthraquinone Very slow under ambient conditions Exergonic but with a high activation barrier
Photochemical Cycloreversion Anthracene Endoperoxide Ultrafast (within 3 ps) Governed by excited state potential energy surfaces

Photophysical and Electrochemical Properties of 1 2 Methoxyphenyl Anthracene 9,10 Dione

Fluorescence Emission and Quantum Yield Studies

Anthracene-9,10-dione and its simple derivatives are typically characterized by very weak fluorescence. This is primarily due to an efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is often facilitated by the presence of a low-energy n-π* triplet state associated with the carbonyl groups, which provides an effective pathway for deactivating the excited singlet state non-radiatively.

Phosphorescence and Triplet State Dynamics

A direct consequence of the efficient intersystem crossing in anthraquinones is the high quantum yield of triplet state formation. core.ac.uk Upon photoexcitation, 1-(2-Methoxyphenyl)anthracene-9,10-dione is expected to populate its lowest triplet state (T₁) with high efficiency. The triplet state of anthraquinones is often of n-π* character, which influences its reactivity, particularly in hydrogen abstraction reactions. rsc.org

The dynamics of this triplet state, including its lifetime and decay pathways, are crucial to its photochemistry. In the presence of molecular oxygen, the triplet state is typically quenched efficiently, leading to the formation of singlet oxygen, a highly reactive species. nih.gov The lifetime of the triplet state would be significantly longer in a deoxygenated environment. Specific parameters such as the triplet energy level and lifetime for this compound have not been documented in the available literature.

Photoinduced Electron Transfer (PET) Processes

The anthraquinone (B42736) core is a well-established electron acceptor, making its derivatives suitable candidates for participating in photoinduced electron transfer (PET) processes. researchgate.netnih.govhuji.ac.il In a typical PET scenario, the anthraquinone derivative, upon excitation to its singlet or triplet state, can accept an electron from a suitable electron donor molecule.

Mechanism of Photoinduced Electron Transfer:

Excitation: The anthraquinone moiety (AQ) absorbs a photon, promoting it to an excited state (AQ*).

Electron Transfer: The excited AQ* interacts with an electron donor (D), leading to the formation of a radical anion (AQ•⁻) and a radical cation (D•⁺). AQ* + D → AQ•⁻ + D•⁺

Back Electron Transfer: The generated radical ions can recombine, returning to the ground state, a process which is often rapid and energy-wasting.

The feasibility of PET is governed by the redox potentials of the donor and the acceptor and the excited state energy of the photosensitizer. The introduction of the electron-donating methoxyphenyl group at the C1 position would make the anthraquinone core slightly less electron-accepting, thus affecting the driving force for the PET process compared to the unsubstituted parent compound. researchgate.netnih.gov

Electrochemiluminescence and Chemi-excitation Mechanisms

Electrochemiluminescence (ECL) is the production of light from high-energy electron-transfer reactions between electrochemically generated species. In a typical ECL process involving an aromatic compound like an anthraquinone derivative, the radical anion (AQ•⁻) and radical cation (AQ•⁺) are generated at an electrode surface. Their subsequent annihilation reaction can produce an excited state (AQ*), which then decays to the ground state by emitting a photon.

While this process is well-studied for other aromatic systems, specific reports on the ECL of this compound are unavailable. The stability of the radical ions and the energy of the annihilation reaction are key factors determining ECL efficiency.

Chemi-excitation involves the generation of a light-emitting excited state through a chemical reaction, without the need for photo- or electro-excitation. While certain classes of molecules, like dioxetanes, are known for this property, it is not a characteristic feature of simple anthraquinone derivatives.

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Electrochemical methods such as cyclic voltammetry (CV) are powerful tools for determining the redox potentials of anthraquinone derivatives. researchgate.netmdpi.com Anthraquinones typically undergo two successive one-electron reductions in aprotic solvents. These processes are often electrochemically reversible.

AQ + e⁻ ⇌ AQ•⁻ (First reduction potential, E¹₁/₂)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction potential, E²₁/₂)

The redox potentials are highly sensitive to the nature and position of substituents on the anthraquinone ring. electrochemsci.org Electron-donating groups, such as the methoxy (B1213986) group, decrease the electron affinity of the molecule, making it harder to reduce. This results in a shift of the redox potentials to more negative values compared to the unsubstituted anthraquinone. sdu.dknih.gov Conversely, electron-withdrawing groups shift the potentials to more positive values.

The table below presents experimental redox potentials for various substituted anthraquinones, illustrating the effect of different functional groups. This allows for an estimation of the expected potentials for this compound. Given the electron-donating nature of the methoxy group, its first reduction potential (E¹₁/₂) is expected to be more negative than that of unsubstituted anthraquinone.

CompoundFirst Reduction Potential (E¹₁/₂) (V vs. SCE)Solvent/ElectrolyteReference
Anthraquinone-0.94Acetonitrile electrochemsci.org
1-Hydroxyanthraquinone-0.81Acetonitrile electrochemsci.org
2-Hydroxyanthraquinone-0.86Acetonitrile electrochemsci.org
1-Methoxyanthraquinone-0.96Acetonitrile electrochemsci.org
1,4-Dimethoxyanthraquinone-1.02Acetonitrile electrochemsci.org
1,8-Dimethoxyanthraquinone-0.95Acetonitrile electrochemsci.org
Anthraquinone-2-sulfonate (AQS)-0.46Aqueous nih.gov
1-Aminoanthraquinone-2-sulfonate-0.55Aqueous nih.gov

Photochromism and Thermochromism Phenomena

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Thermochromism is a similar reversible change induced by temperature.

These properties are not inherent to the basic anthraquinone structure. However, specific derivatives can be designed to exhibit such behavior. For example, some anthraquinones show photochromic properties based on photochemical reactions like valence isomerization or photoreduction, particularly within a constrained medium like a gel or polymer matrix. rsc.orgrsc.orgresearchgate.net There is no information in the reviewed literature to suggest that this compound exhibits significant photochromic or thermochromic behavior under normal conditions.

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Emitters

Anthracene (B1667546) and its derivatives are foundational materials in the development of Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. The rigid, planar structure of the anthracene core provides high fluorescence quantum yields. However, unsubstituted anthracene can suffer from decomposition and poor stability. Chemical modification is a key strategy to overcome these limitations and to tune the emission color.

Derivatives of 9,10-diphenylanthracene are well-known as efficient blue emitters. Stabilizing the anthracene core, for instance by creating doubly bridged structures, has been shown to enhance photostability without compromising the desirable emitting properties, making them suitable for proof-of-principle OLEDs. chemistryviews.org Furthermore, anthracene-based compounds have been engineered to act as bipolar deep-blue emitters, which are crucial for fabricating high-efficiency white OLEDs. rsc.org

While the anthracene core itself is typically associated with blue emission, the anthracene-9,10-dione (anthraquinone) skeleton has been incorporated into host materials for deep-red OLEDs. rsc.org For instance, complex donor-acceptor type molecules like 2,6-Bis(4-(diphenylamino)phenyl)anthracene-9,10-dione exhibit photoluminescence in the orange-to-red region of the spectrum (~597 nm). lumtec.com.tw

For 1-(2-Methoxyphenyl)anthracene-9,10-dione, the methoxyphenyl group, being an electron-donating substituent, would likely influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This alteration would shift the emission wavelength, potentially pushing it towards the green or yellow part of the spectrum, depending on the extent of intramolecular charge transfer character introduced.

Table 1: Emission Properties of Selected Anthracene & Anthraquinone (B42736) Derivatives for OLEDs

CompoundEmission ColorPhotoluminescence (PL) MaximaApplication Note
9,10-Diphenylanthracene DerivativesDeep-BlueNot SpecifiedHigh quantum yield but can have stability issues. chemistryviews.org
TPA-TAn-DMACDeep-BlueCIEx,y = (0.14, 0.18)Bipolar emitter for stable white OLEDs. rsc.org
Indeno-anthraquinone DerivativesDeep-RedNot SpecifiedUsed as a host material in TADF-sensitized phosphorescent OLEDs. rsc.org
2,6-Bis(4-(diphenylamino)phenyl)anthracene-9,10-dioneOrange/Red~597 nm (in Toluene)Example of a complex anthraquinone emitter. lumtec.com.tw

Organic Photovoltaics (OPVs) and Charge Transport Layers

The performance of organic photovoltaic devices and other organic electronics, like field-effect transistors, hinges on the charge transport characteristics of the active materials. Anthracene derivatives have been systematically studied for this purpose. The ability to chemically modify the anthracene core allows for precise control over molecular stacking and intermolecular interactions, which are critical for efficient charge hopping between molecules. rsc.orgpku.edu.cn

Research on 1-D π-d conjugated coordination polymers based on anthracene has shown that introducing steric groups at the 9 and 10 positions can alter the stacking of the polymer chains. osti.gov This modification directly impacts crystallinity, charge separation, and charge transport properties, which in turn affects their performance in applications like photocatalytic hydrogen evolution. osti.gov Similarly, violanthrone derivatives, which have a larger π-conjugated system than anthracene-9,10-dione, are being explored for their charge transport properties, with some showing potential as electron acceptors. beilstein-journals.org

The methoxyphenyl substituent on this compound would influence both the electronic structure and the solid-state morphology. The electron-donating nature of the methoxy (B1213986) group would raise the HOMO level, affecting the material's ionization potential and hole-injection properties. The steric bulk and polarity of the substituent would disrupt π–π stacking compared to unsubstituted anthraquinone, a factor that can be engineered to optimize charge mobility by balancing electronic coupling and molecular organization. rsc.org

Chemical and Biosensors based on Fluorescence Quenching/Enhancement

The anthraquinone moiety is a well-known fluorescence quencher, a property that is highly valuable for designing chemical sensors. usd.eduresearchgate.net A common sensor design involves a "fluorophore-spacer-receptor" model where the anthraquinone unit is held in proximity to a fluorophore, such as an anthracene molecule. In its oxidized (quinone) state, the anthraquinone effectively quenches the fluorophore's emission through an energy or electron transfer mechanism. usd.edu

This quenching can be reversed if the anthraquinone is chemically reduced to its hydroquinone (B1673460) form, which is not an efficient energy acceptor, thus "turning on" the fluorescence. usd.edu This redox-dependent switching of fluorescence is the basis for sensing applications. A sensor can be designed where the target analyte interacts with a receptor, triggering the reduction of the anthraquinone and generating a fluorescent signal. This principle has been applied to the development of sensors for pH and heavy metal ions like Hg2+. usd.edu

Furthermore, conjugates of semiconductor quantum dots (QDs) with anthraquinone have been demonstrated to function as pH nanosensors based on electron transfer mechanisms. researchgate.net The interaction with analytes can also be used for "turn-off" sensing; for example, an anthraquinone-metal complex has been designed as a fluorescent sensor that is quenched upon binding to pyrophosphate. researchgate.net

Given these principles, this compound could serve as the core redox-switchable quencher in a fluorescent sensor. The methoxyphenyl group could be used to modulate the redox potential of the quinone unit or to participate in the receptor binding site for a specific target analyte.

Redox-Active Materials for Energy Storage Systems (e.g., Batteries, Supercapacitors)

The ability of quinones to undergo stable and reversible two-electron, two-proton redox reactions makes them highly promising as electrode materials for energy storage devices, including lithium-ion and sodium-ion batteries. researchgate.netrsc.org Anthraquinone and its derivatives are particularly attractive because their redox potential can be tuned through chemical functionalization, and they can be derived from sustainable sources. rsc.orgwikipedia.org

The fundamental electrochemical reaction involves the conversion between the quinone and its corresponding hydroquinone dianion. This process allows for the storage and release of charge. Studies on various substituted anthraquinones have shown that the nature and position of the substituent significantly impact the material's redox potential. rsc.orgrsc.org For example, a novel anthraquinone derivative, C14H6O4Na2, has been reported as a high-performance anode material for sodium-ion batteries, delivering a high initial Coulombic efficiency of 98% and good cycling stability. elsevierpure.comresearchgate.net Thin-film electrodes of anthraquinone have also demonstrated significantly better specific capacities and cycling performance compared to powder-based electrodes in sodium-ion batteries. acs.org

The electron-donating methoxyphenyl group in this compound is expected to lower the redox potential (make it more negative) compared to unsubstituted anthraquinone, influencing its suitability as either a cathode or anode material. The table below, derived from computational and experimental studies on other substituted anthraquinones, illustrates the effect of substituents on redox potential. rsc.org

Table 2: Experimental First Reduction Potentials of Substituted Anthraquinones

CompoundSubstituent(s)First Reduction Potential (E° vs. Fc/Fc+)
Anthraquinone (AQ)None-1.25 V
1-hydroxy-AQ1-OH-1.14 V
2-hydroxy-AQ2-OH-1.20 V
1-amino-AQ1-NH2-1.34 V
2-amino-AQ2-NH2-1.38 V
1,4-dihydroxy-AQ1,4-(OH)2-1.01 V
1,5-dihydroxy-AQ1,5-(OH)2-1.07 V

Data sourced from a combined experimental and theoretical study in N,N-dimethylformamide. rsc.org

Photoactive Materials for Photocatalysis and Environmental Remediation

Anthraquinone and its derivatives are known to be photoactive and can act as photocatalysts. researchgate.net Under UV or visible light irradiation, the anthraquinone molecule can be excited to a triplet state. This excited state is a powerful oxidizing and reducing agent and can initiate chemical reactions. A key application is in environmental remediation, where these excited molecules generate reactive oxygen species (ROS), such as superoxide radicals (O2•−) or hydroxyl radicals (•OH), which can degrade persistent organic pollutants in water. nih.gov

The photocatalytic process can even be self-propagating. For instance, the photo-oxygenation of 9,10-dihydroanthracene to anthraquinone under visible light can be initiated by the substrate itself, with the anthraquinone product then acting as an active photocatalyst to accelerate the reaction. researchgate.net The photochemical reactions of substituted anthracenes, such as 9-nitroanthracene, can also lead to the formation of anthraquinones, highlighting the role of these structures as stable products in photochemical pathways. nih.gov

The methoxyphenyl substituent in this compound would likely alter the absorption spectrum of the molecule, potentially shifting its photoactivity into the visible range, which is advantageous for using sunlight as an energy source. The electronic nature of the substituent would also influence the efficiency of intersystem crossing to the reactive triplet state and the subsequent generation of ROS.

Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like light, heat, or chemical input. Photochromic compounds, which reversibly change color upon irradiation with light, are a prime example. Certain classes of quinones are known to be photochromic. researchgate.net

A notable example is the family of peri-aryloxyquinones, which are structurally related to this compound. These molecules undergo a light-induced migration of the aryloxy group, resulting in a new isomer with a different color and chemical reactivity. chemrxiv.org This photo-arylotropy is a reversible process, making these compounds effective molecular switches that can be controlled by light. Such systems are of interest for applications ranging from optical data storage to smart windows. The photorearrangement of other quinones into different phenolic compounds under visible light further demonstrates the potential of this chemical class in developing light-responsive systems. chemistryviews.org

The presence of the 2-methoxyphenyl group in this compound provides a potential handle for creating stimuli-responsive behavior. While it may not undergo the same peri-aryloxy migration, the electronic interplay between the substituent and the quinone core could be exploited to design materials that respond to changes in pH, redox potential, or specific analytes, leading to a measurable change in their optical or electronic properties.

Mechanistic Biological Studies Involving 1 2 Methoxyphenyl Anthracene 9,10 Dione

Molecular Interactions with DNA and RNA (e.g., Intercalation Mechanisms, Groove Binding)

No specific studies detailing the interaction of 1-(2-Methoxyphenyl)anthracene-9,10-dione with DNA or RNA, including its potential for intercalation or groove binding, were identified.

Enzyme Inhibition Mechanisms and Kinetics (e.g., Topoisomerase Inhibition)

There is no available research on the enzyme inhibition properties of this compound, including its effects on topoisomerases or the kinetics of such interactions.

Protein Binding Studies and Conformational Changes

Information regarding the binding of this compound to proteins and any resulting conformational changes is not available in the current body of scientific literature.

Cellular Uptake and Subcellular Localization Mechanisms (In vitro cellular models)

The mechanisms by which this compound is taken up by cells and its subsequent localization within subcellular compartments have not been documented in in vitro studies.

Antioxidant and Pro-oxidant Activity at the Molecular Level

There are no specific studies available that have investigated the antioxidant or pro-oxidant activities of this compound at a molecular level.

Modulation of Signaling Pathways at the Molecular Level (e.g., Cell cycle arrest mechanisms in cell lines)

Research detailing the effects of this compound on cellular signaling pathways, such as those involved in cell cycle regulation, has not been published.

Structure Property and Structure Activity Relationship Studies of 1 2 Methoxyphenyl Anthracene 9,10 Dione Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of the 1-(2-Methoxyphenyl)anthracene-9,10-dione scaffold are highly tunable through the strategic placement of various substituents. The chemical structure and location of these substituents directly influence the electron balance of the aromatic system. nih.govresearchgate.net This modulation affects the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the compound's absorption and emission characteristics.

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) typically leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. nih.govresearchgate.net For instance, studies on substituted anthracenes have shown that stronger electron-withdrawing effects result in larger red shifts of the maximum absorption wavelength (λmax). nih.govresearchgate.net The 2-methoxyphenyl group on the parent compound is itself an electron-donating substituent. Further modifications can fine-tune these properties. For example, adding additional EDGs would be expected to further decrease the HOMO-LUMO energy gap, pushing absorption and emission to even longer wavelengths. Conversely, the addition of EWGs can also lower the band gap. nih.gov

Oscillator strengths, a measure of the probability of an electronic transition, are also sensitive to substitution patterns. They tend to increase when substituents are placed along the direction of the transition dipole moment of the molecule. nih.govresearchgate.net Symmetrically substituting the anthracene (B1667546) core at the 1,4,5,8 positions, for example, can significantly increase the oscillator strength. nih.govresearchgate.net The inherent fluorescence of the anthracene core can be enhanced or quenched by different substituents, a property crucial for applications in bioimaging and sensors. mdpi.comresearchgate.net

Table 1: General Effects of Substituents on Photophysical Properties of Anthracene Derivatives

Substituent Type Effect on HOMO-LUMO Gap Effect on λmax (Absorption/Emission) Typical Effect on Fluorescence Quantum Yield
Electron-Donating Group (EDG) Decrease Red-Shift Varies, can increase
Electron-Withdrawing Group (EWG) Decrease Red-Shift Varies, can decrease (quench)

Correlation of Molecular Structure with Electrochemical Behavior

The electrochemical behavior of anthracene-9,10-dione derivatives is characterized by the redox activity of the quinone moiety. In aprotic solvents, these compounds typically exhibit two reversible, one-electron reduction processes, corresponding to the formation of a radical anion and subsequently a dianion. nih.govresearchgate.net

The formal redox potential of these processes is weakly dependent on the type and position of the substituent. nih.gov However, discernible trends exist. Substitution with strongly electron-donating groups, such as amino groups, can make the anthraquinone (B42736) core more difficult to reduce, shifting the reduction potentials to more negative values. nih.gov For example, a study comparing various donor-substituted anthraquinones showed that diphenylamine-substituted derivatives were more difficult to reduce than carbazole- or phenoxazine-substituted ones. nih.gov The position of the substituent also plays a role; derivatives substituted at the 2-position often show a more pronounced shift in reduction potential compared to their 1-substituted isomers. nih.gov

The oxidation potential, on the other hand, is highly dependent on the nature of the substituent itself. If the substituent is an electroactive, electron-donating group like phenoxazine, it can be oxidized at relatively low potentials. nih.gov The attachment to the electron-accepting anthraquinone core makes this oxidation more difficult compared to the unsubstituted donor group. nih.gov

Table 2: Example Redox Potentials for Substituted Anthraquinone Derivatives

Compound Substitution Position Donor Substituent E¹/² (0/-1) (V vs Fc+/Fc) E¹/² (-1/-2) (V vs Fc+/Fc) E¹/² (0/+1) (V vs Fc+/Fc)
Anth-1-NPh₂ 1 Diphenylamino -1.45 -1.90 0.94
Anth-2-NPh₂ 2 Diphenylamino -1.43 -1.86 0.95
Anth-1-Carb 1 Carbazol-9-yl -1.33 -1.82 1.34
Anth-2-Carb 2 Carbazol-9-yl -1.31 -1.80 1.34
Anth-1-Phenox 1 10H-phenoxazin-10-yl -1.33 -1.83 0.32
Anth-2-Phenox 2 10H-phenoxazin-10-yl -1.30 -1.80 0.40

Data adapted from studies on donor-acceptor anthraquinone derivatives. nih.gov

Influence of Substituent Variations on Chemical Reactivity

The chemical reactivity of the anthracene-9,10-dione core can be significantly altered by substituents. One of the most characteristic reactions of the anthracene nucleus is the [4+2] Diels-Alder cycloaddition across the 9- and 10-positions. mdpi.comresearchgate.netresearchgate.net The reactivity in this transformation is governed by the electronic nature of the anthracene ring system.

Directly attaching electron-withdrawing groups to the aromatic ring tends to decrease its reactivity in Diels-Alder reactions. mdpi.com Conversely, electron-donating groups, like the 2-methoxyphenyl substituent, are expected to enhance the electron density of the central ring, thereby increasing its reactivity toward dienophiles. Modifications to the substituents at the 9 and 10 positions are particularly impactful. For example, reducing the double bonds in certain side chains at these positions can lead to a derivative with significantly higher reactivity towards singlet oxygen. mdpi.com

The electronic properties dictated by substituents also influence the stability of the molecule. For 9-substituted anthracenes, a correlation has been found between the electronic effect of the substituent and the thermal stability of their photodimers; a stronger electronic effect, whether donating or withdrawing, leads to faster thermal dissociation and lower stability. nih.govresearchgate.net

Structure-Based Design Principles for Targeted Applications

The anthracene-9,10-dione scaffold is a prominent pharmacophore in the design of anticancer agents. nih.govnih.gov Structure-based design principles are heavily employed to optimize these molecules for specific biological targets, such as DNA and various enzymes. A key strategy involves the introduction of side chains, often containing amino groups, at specific positions on the anthraquinone core. houstonmethodist.orgresearchgate.net

The design of these side chains is critical for activity. Their length, charge, and steric bulk are modulated to enhance binding to biological targets. For instance, in a series of 2,6-disubstituted derivatives, compounds with two methylene (B1212753) units separating an amide and a terminal amine in the side chain showed superior cytotoxic activity and enhanced DNA binding. researchgate.net It is postulated that these side chains can occupy both the major and minor grooves of DNA, leading to a distinct mode of action. researchgate.net

Furthermore, annulation, or the fusion of additional rings to the core structure, can yield compounds with improved potency and selectivity for cancer cells over normal cells. nih.gov By employing strategies like cell-based screening and hit-to-lead optimization, researchers can systematically refine the structure to develop potent and specific inhibitors of cellular pathways, such as the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. houstonmethodist.org

Computational Approaches to Structure-Property/Activity Prediction

Computational chemistry provides powerful tools for predicting the properties and activities of this compound derivatives before their synthesis, saving time and resources. Density Functional Theory (DFT) is a widely used method to optimize molecular structures and calculate a range of properties. dongguk.edu

Using DFT methods like B3LYP or M06-2X with appropriate basis sets, researchers can accurately predict structural parameters, vibrational spectra, and electronic properties. mdpi.comresearchgate.netdongguk.edu Key descriptors such as the HOMO and LUMO energy levels can be calculated to predict the electronic transitions and reactivity of the molecule. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack, thereby predicting chemical properties. mdpi.comresearchgate.net

In drug design, computational modeling is used to simulate the interaction of these compounds with their biological targets. tmu.edu.tw Molecular docking studies can predict the binding modes and affinities of different derivatives to enzymes like topoisomerases or protein structures like the G-quadruplex, guiding the synthesis of more potent inhibitors. researchgate.nettmu.edu.tw These computational strategies are integral to modern structure-based drug design. tmu.edu.tw

Effects of Isomeric and Positional Variations on Compound Characteristics

As noted in the electrochemical behavior, shifting a donor substituent from the 1-position to the 2-position can subtly change the reduction potentials of the quinone and more significantly alter the oxidation potential of the donor group. nih.gov This is due to the different degree of electronic communication between the substituent and the redox-active core at each position.

In the context of biological activity, positional isomerism is critical. Studies on difunctionalized amidoanthracene-9,10-diones designed as telomerase inhibitors have shown that the exact placement of the side chains (e.g., 1,4- vs. 1,5- vs. 1,8- vs. 2,6- vs. 2,7-substitution) dictates the precise mode of intercalative binding to the target G-quadruplex DNA structure. researchgate.net This, in turn, influences the compound's inhibitory potency and cytotoxic effects. Similarly, the activity of monosubstituted and disubstituted anthraquinone analogues of the drug mitoxantrone (B413) varies significantly based on the substitution pattern. nih.gov These findings underscore that even minor positional changes in the molecular architecture can lead to vastly different functional outcomes. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1-(Diphenylamino)anthraquinone
2-(Diphenylamino)anthraquinone
1-(Carbazol-9-yl)anthraquinone
2-(Carbazol-9-yl)anthraquinone
1-(10H-phenoxazin-10-yl)anthraquinone
2-(10H-phenoxazin-10-yl)anthraquinone

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data available for the compound This compound to fully address the requested article outline. While extensive research exists for the broader class of anthraquinone derivatives, detailed experimental and theoretical studies focusing explicitly on the 1-(2-methoxyphenyl) substituted variant are not present in the reviewed sources.

The field of anthraquinone chemistry is robust, with numerous studies exploring jejich synthesis, applications, and mechanisms. General synthetic routes, such as Friedel-Crafts reactions and palladium-catalyzed cross-coupling reactions, are well-established for creating a variety of substituted anthraquinones. nih.govcolab.wswikipedia.org These compounds are widely investigated for their potential as anticancer agents, nih.govnih.gov neuroprotective molecules, impactfactor.orgresearchgate.net and components in advanced materials like redox flow batteries and organic electronics. mdpi.com

However, the specific influence of the ortho-methoxyphenyl group at the C-1 position of the anthracene-9,10-dione core—which would define the unique properties of this compound—is not detailed in the available literature. Scientific understanding of a specific compound is built upon dedicated research into its synthesis, reactivity, and interactions. Without such focused studies, any discussion on its advanced synthetic methodologies, novel applications, or integration with nanoscience would be speculative and based on generalizations from related but distinct molecules.

Therefore, a scientifically rigorous article adhering to the specified outline cannot be generated at this time. The absence of dedicated research highlights a potential area for future investigation within the field of medicinal and materials chemistry. Future studies are required to elucidate the specific chemical, physical, and biological properties of this compound before a comprehensive analysis of its future research directions can be meaningfully compiled.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyphenyl)anthracene-9,10-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis approach using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with brominated aryl precursors is effective. For example, coupling 2-methoxyphenylmethyl benzonitrile with bromobenzene derivatives under anhydrous conditions at −78°C yields substituted anthracene derivatives. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for aryl bromide to precursor) and inert atmosphere control to prevent oxidation of the methoxyphenyl group . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Methoxy proton resonance at δ 3.8–4.0 ppm (singlet).
  • Anthraquinone carbonyl carbons at δ 180–190 ppm.
  • Aromatic protons in the 2-methoxyphenyl group show splitting patterns due to para-substitution (e.g., doublets at δ 6.8–7.5 ppm) .
  • IR : Confirm carbonyl stretches (C=O) at ~1670 cm1^{-1} and methoxy C-O bonds at ~1250 cm1^{-1} .
  • UV-Vis : Anthraquinone absorption bands at λmax 250–300 nm; methoxyphenyl substituents may shift λmax due to extended conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, the 2-methoxyphenyl group may enhance DNA intercalation (anticancer) but reduce solubility, limiting antimicrobial efficacy. Use analogs like 1-amino-2-hydroxymethylanthracene-9,10-dione () to isolate substituent contributions .
  • Assay Conditions : Standardize in vitro assays (e.g., MIC for antimicrobials vs. IC50 in cancer cell lines). Adjust solvent systems (e.g., DMSO with <1% v/v) to mitigate solubility artifacts .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Sulfonation : Introduce sulfonate groups at position 2 (see ) via electrophilic substitution using chlorosulfonic acid. Sodium sulfonate derivatives exhibit enhanced solubility (e.g., >50 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size 100–200 nm, PDI <0.2) to improve bioavailability. Characterize using dynamic light scattering (DLS) and HPLC for drug loading efficiency .

Q. How does the methoxyphenyl substituent influence photophysical properties for optoelectronic applications?

  • Methodological Answer :
  • TD-DFT Calculations : Model HOMO-LUMO transitions to predict absorption/emission spectra. The electron-donating methoxy group lowers the LUMO energy, red-shifting fluorescence (e.g., λem ~550 nm vs. ~500 nm for unsubstituted anthraquinones) .
  • Experimental Validation : Measure quantum yields using integrating sphere setups. Compare with derivatives lacking the methoxy group (e.g., 1-phenylanthracene-9,10-dione) to isolate substituent effects .

Data Contradiction & Mechanistic Analysis

Q. How to address discrepancies in reported reaction yields (e.g., 39–98% in one-pot syntheses)?

  • Methodological Answer :
  • Catalyst Screening : Test alternative bases (e.g., NaH vs. LDA) and optimize reaction time (e.g., 12–24 hrs). Lower yields (39–65%) in undergraduate settings () may stem from incomplete anhydrous conditions .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or over-reduction). Adjust stoichiometry (e.g., excess aryl bromide) to suppress competing pathways .

Q. What experimental designs can elucidate the DNA intercalation mechanism of this compound?

  • Methodological Answer :
  • Ethidium Displacement Assay : Measure fluorescence quenching of ethidium bromide-DNA complexes upon compound addition. Calculate binding constants (Kb_b) using Stern-Volmer plots .
  • Molecular Docking : Simulate interactions with B-DNA (PDB: 1BNA) using AutoDock Vina. The methoxyphenyl group may occupy the minor groove, while anthraquinone intercalates between base pairs .

Q. Why do stability studies show conflicting degradation rates under oxidative conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for anthraquinone decomposition (e.g., carbonyl reduction to hydroxyl groups). Conflicting data may arise from trace metal impurities (e.g., Fe3+^{3+}) accelerating oxidation .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or store under nitrogen to suppress radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.